molecular formula C9H15NO2 B592380 (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole CAS No. 136968-84-8

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole

Cat. No.: B592380
CAS No.: 136968-84-8
M. Wt: 169.224
InChI Key: NTFKDXQGFYHDBA-APPZFPTMSA-N
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Description

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is a complex organic compound characterized by its unique pyrano[3,4-c][1,2]oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the pyrano[3,4-c][1,2]oxazole core, followed by the introduction of the isopropyl group at the 7-position. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and enzyme activities.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[3,4-c][1,2]oxazole derivatives with different substituents at the 7-position. These compounds share a similar core structure but differ in their chemical and biological properties.

Uniqueness

(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole is unique due to its specific stereochemistry and the presence of the isopropyl group, which can significantly influence its reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

(3aS,7S)-7-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6(2)9-8-7(3-4-11-9)5-12-10-8/h6-7,9H,3-5H2,1-2H3/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFKDXQGFYHDBA-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=NOCC2CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C2=NOC[C@H]2CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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